molecular formula C13H17ClFNO B3054639 1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride CAS No. 614-37-9

1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride

Cat. No.: B3054639
CAS No.: 614-37-9
M. Wt: 257.73 g/mol
InChI Key: UUKRVDQJBYQSLU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride is a synthetic compound that belongs to the class of substituted cathinones. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. The presence of a fluorine atom on the phenyl ring and a pyrrolidine ring in its structure makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and pyrrolidine.

    Reaction Conditions: The reaction proceeds through a condensation reaction, followed by reduction and subsequent hydrochloride salt formation.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve specific solvents and temperatures to achieve desired products.

    Major Products: Major products formed from these reactions include various substituted derivatives and reduced forms of the compound.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical entities.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride involves its interaction with molecular targets such as neurotransmitter transporters. It is believed to inhibit the reuptake of neurotransmitters like dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action results in stimulant effects and potential therapeutic benefits.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride can be compared with other substituted cathinones, such as:

    Methcathinone: Similar in structure but lacks the fluorine atom and pyrrolidine ring.

    Mephedrone: Contains a methyl group on the phenyl ring instead of a fluorine atom.

    Pyrovalerone: Contains a different alkyl chain and lacks the fluorine atom.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-pyrrolidin-1-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c14-12-5-3-11(4-6-12)13(16)7-10-15-8-1-2-9-15;/h3-6H,1-2,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKRVDQJBYQSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00638781
Record name 1-(4-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00638781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-37-9
Record name 1-Propanone, 1-(4-fluorophenyl)-3-(1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC211432
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00638781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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